

Unveiling Lipstatin: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Lipstatin*

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This in-depth technical guide provides a comprehensive overview of the chemical structure and properties of **lipstatin**, a potent inhibitor of pancreatic lipase. The document details the experimental methodologies employed in the elucidation of its structure and explores its biological mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key processes and structures are visualized through detailed diagrams.

Chemical Identity and Physicochemical Properties

Lipstatin, a natural product first isolated from the actinobacterium *Streptomyces toxytricini*, is a complex biomolecule with a unique structural architecture that underpins its biological activity.

[1][2] Its chemical identity and physicochemical properties are summarized in the tables below.

Chemical Identifiers

Identifier	Value
IUPAC Name	[(2S,4Z,7Z)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]trideca-4,7-dien-2-yl] (2S)-2-formamido-4-methylpentanoate[3]
CAS Number	96829-59-3[1]
Molecular Formula	C29H49NO5[3]
Synonyms	(-)-Lipstatin, N-Formyl-L-leucine (1S,3Z,6Z)-1-[[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-3,6-dodecadien-1-yl ester[4][5]

Physicochemical Properties

Property	Value
Molecular Weight	491.713 g·mol ⁻¹ [1]
Appearance	Colorless to Yellow Thick Oil
Boiling Point	627.4 °C at 760 mmHg
Density	0.993 g/cm ³
Solubility	Soluble in Dimethyl sulfoxide (DMSO), Ethanol, Methanol, and N,N-Dimethylformamide (DMF). Limited solubility in hexane and water.

Note on Melting Point: A specific melting point for **lipstatin** is not consistently reported in the scientific literature. This is likely attributable to its oily physical state at ambient temperatures and potential for thermal decomposition upon heating, a common characteristic of complex, biologically active lipids. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be required to definitively characterize its thermal behavior, including any phase transitions or decomposition temperatures.[6][7][8]

Elucidation of the Chemical Structure

The intricate chemical structure of **lipstatin** was determined through a combination of advanced spectroscopic and chemical methods.[9] The key experimental techniques employed were Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

Lipstatin is produced by fermentation of *Streptomyces toxytricini*. The typical isolation and purification protocol involves the following steps:

- Fermentation: Culturing of *S. toxytricini* in a suitable nutrient medium to induce the production of **lipstatin**.[\[2\]](#)
- Extraction: The fermentation broth is extracted with an organic solvent, such as a mixture of acetone and hexane, to separate the lipophilic compounds, including **lipstatin**, from the aqueous phase.[\[10\]](#)
- Concentration: The organic extract is concentrated under reduced pressure to yield a crude oily residue.[\[10\]](#)
- Chromatographic Purification: The crude extract is subjected to column chromatography, typically using a silica gel stationary phase and a gradient of organic solvents, to isolate pure **lipstatin**. High-Performance Liquid Chromatography (HPLC) is often used for final purification and analysis.[\[10\]](#)

NMR spectroscopy was instrumental in determining the carbon-hydrogen framework and the stereochemistry of **lipstatin**.

- Sample Preparation: A purified sample of **lipstatin** is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD).
- Data Acquisition: A suite of NMR experiments are performed, including:
 - ^1H NMR: To identify the different types of protons and their chemical environments.
 - ^{13}C NMR: To determine the number and types of carbon atoms.
 - Correlation Spectroscopy (COSY): To establish proton-proton coupling networks and identify adjacent protons.

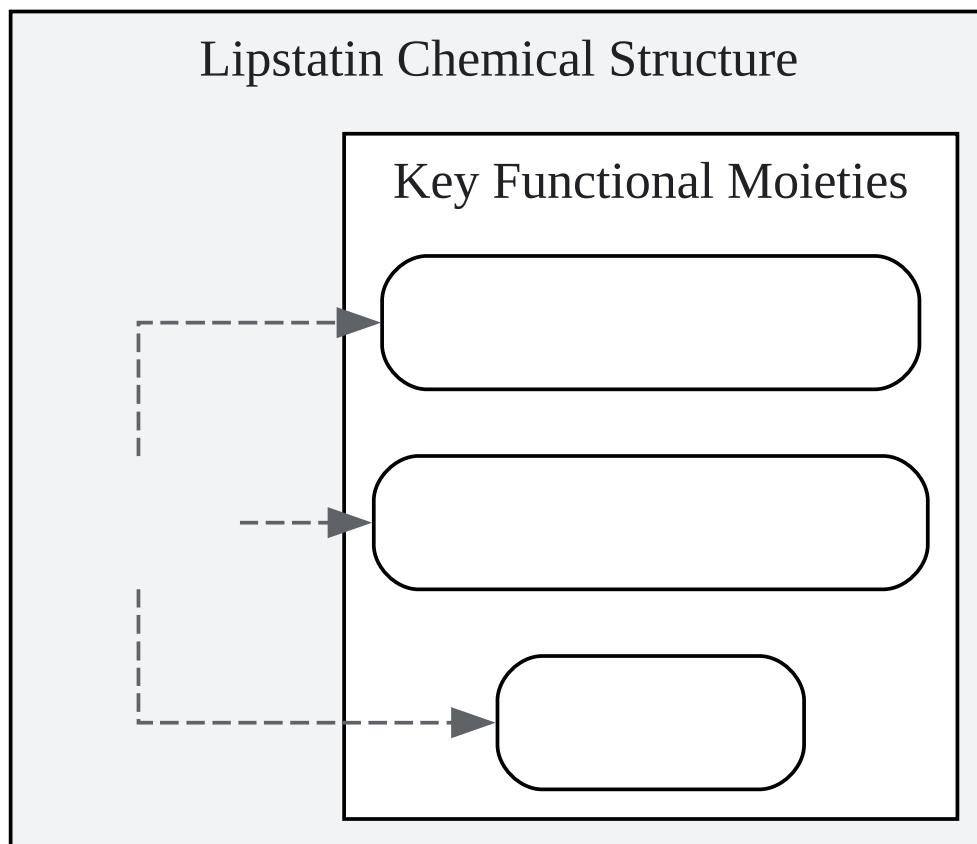
- Total Correlation Spectroscopy (TOCSY): To identify all protons within a spin system.
- Heteronuclear Single Quantum Coherence (HSQC): To correlate protons with their directly attached carbon atoms.
- Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range correlations between protons and carbons, which helps in connecting different fragments of the molecule.
- Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): To establish direct carbon-carbon bonds.
- Data Analysis: The spectral data from these experiments are pieced together to construct the complete chemical structure of **lipstatin**, including the confirmation of its β -lactone ring, the N-formyl-L-leucine side chain, and the long unsaturated fatty acid chain.^[9]

Mass spectrometry was employed to determine the molecular weight and elemental composition of **lipstatin**, and to confirm its structure through fragmentation analysis.

- Sample Introduction: The purified **lipstatin** sample is introduced into the mass spectrometer, typically via an HPLC system (LC-MS).
- Ionization: Electrospray ionization (ESI) is a common technique used to gently ionize the **lipstatin** molecule without causing significant fragmentation.
- Mass Analysis:
 - High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula (C₂₉H₄₉NO₅).
 - Tandem Mass Spectrometry (MS/MS): The ionized **lipstatin** molecule is fragmented, and the masses of the fragments are analyzed. This fragmentation pattern provides valuable information about the different structural components of the molecule, confirming the presence of the N-formyl-L-leucine moiety and the fatty acid chain.

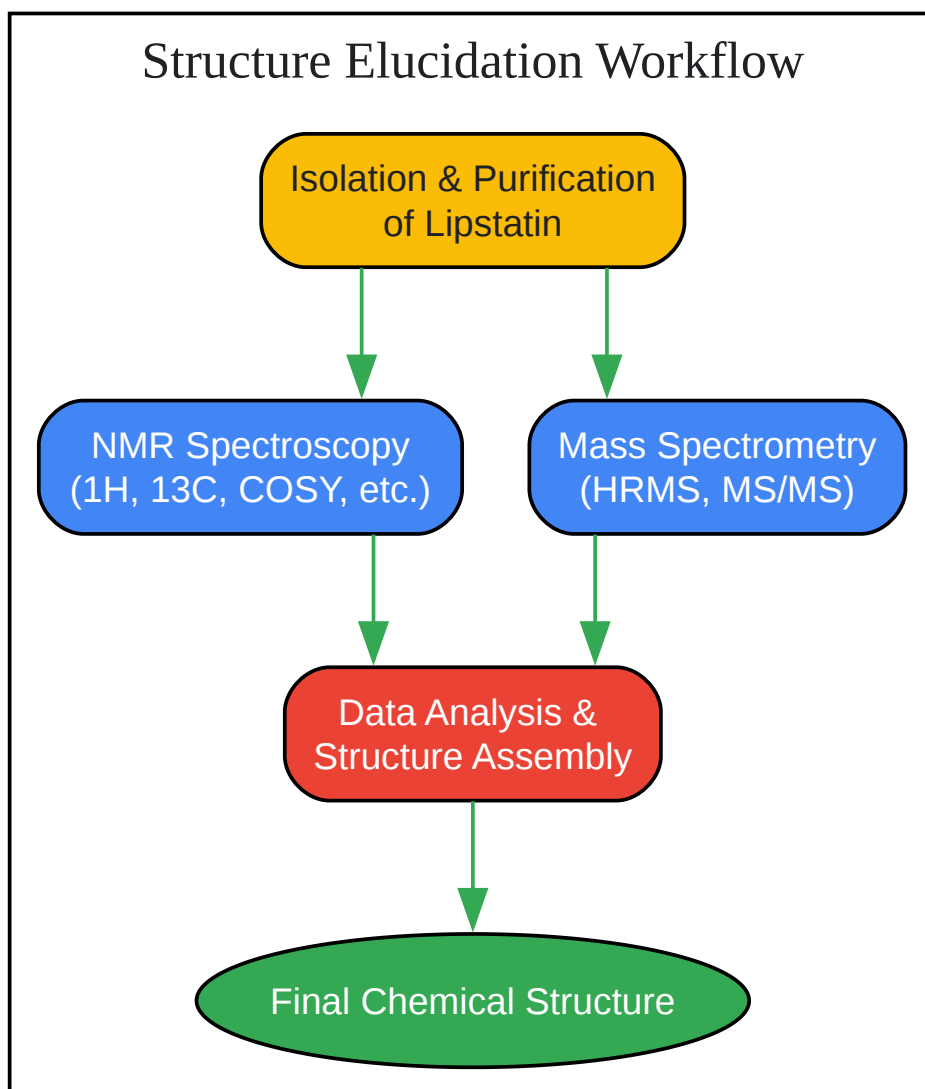
Visualizing the Core Structures and Processes

The following diagrams, generated using the DOT language, illustrate the chemical structure of **lipstatin**, the workflow for its structure elucidation, and its mechanism of action.



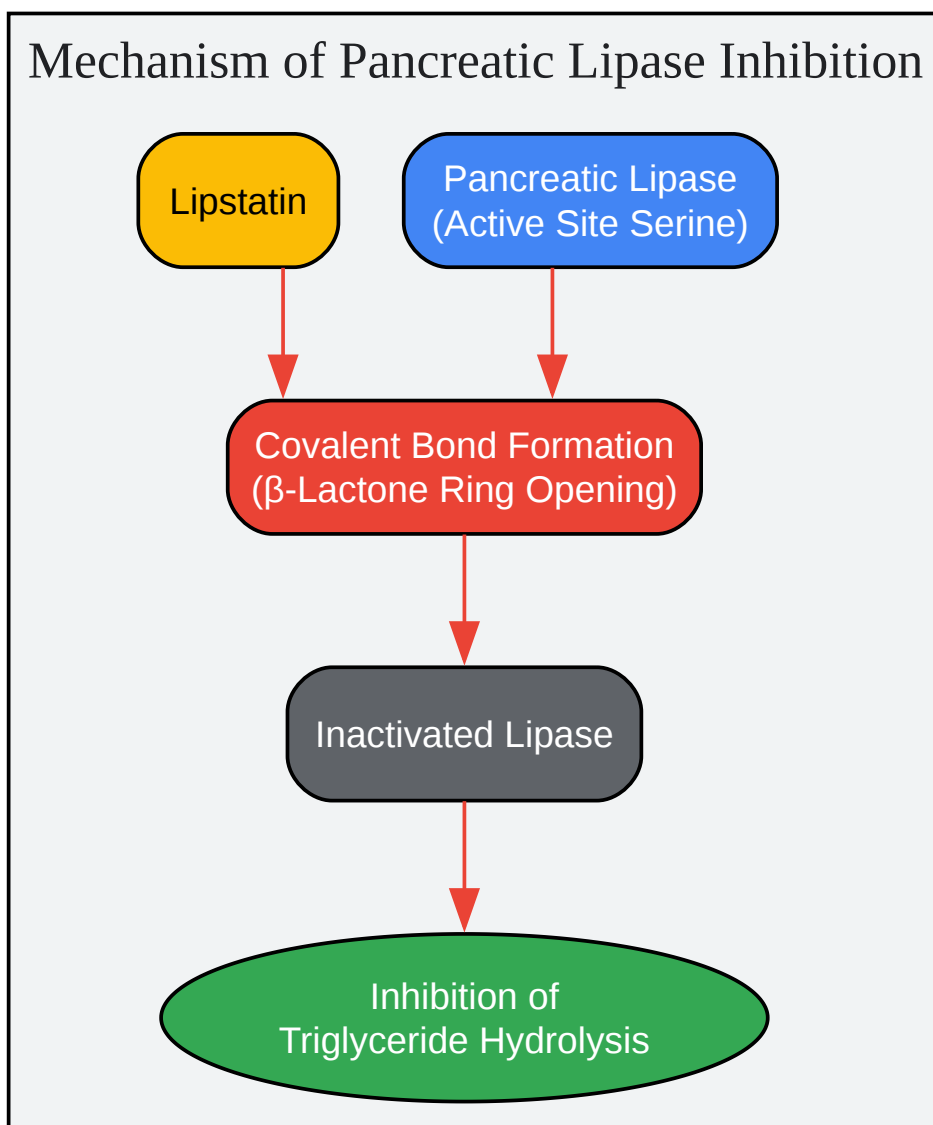
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Caption: Chemical structure of **lipstatin** highlighting its key functional moieties.



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Caption: Experimental workflow for the elucidation of **lipstatin**'s chemical structure.



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Caption: Signaling pathway of **lipstatin**'s inhibitory action on pancreatic lipase.

Biosynthesis and Mechanism of Action

Biosynthesis of Lipstatin

Lipstatin is biosynthesized in *Streptomyces toxytricini* through a pathway that involves the condensation of fatty acid precursors. The backbone of **lipstatin** is formed via a Claisen condensation of two fatty acid units: octanoic acid and tetradeca-5,8-dienoic acid.[11] The N-formyl-L-leucine side chain is subsequently attached to this backbone.

Mechanism of Action: Pancreatic Lipase Inhibition

Lipstatin is a potent and irreversible inhibitor of pancreatic lipase, a key enzyme in the digestion of dietary fats.[2][12] Its mechanism of action involves the following key steps:

- **Binding to Pancreatic Lipase:** **Lipstatin** binds to the active site of pancreatic lipase.
- **Covalent Modification:** The strained β -lactone ring of **lipstatin** is highly reactive. It undergoes nucleophilic attack by the serine residue in the active site of the lipase.
- **Irreversible Inhibition:** This reaction results in the formation of a stable, covalent bond between **lipstatin** and the lipase, leading to the opening of the β -lactone ring. This covalent modification permanently inactivates the enzyme.
- **Inhibition of Fat Digestion:** The inactivated pancreatic lipase is unable to hydrolyze dietary triglycerides into absorbable free fatty acids and monoglycerides. This leads to a reduction in the absorption of dietary fat.[12]

The specificity of **lipstatin** for pancreatic lipase, with minimal inhibition of other digestive enzymes, makes it a valuable molecule in the study of metabolic diseases and the development of anti-obesity therapeutics.[2]

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